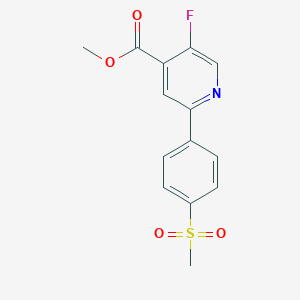
Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a fluorine atom at the 5th position, a methylsulfonyl group attached to a phenyl ring, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate typically involves the following steps:
Nitration: The starting material, 5-fluoro-2-nitrobenzoic acid, undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amine group is sulfonated using methylsulfonyl chloride in the presence of a base like pyridine to introduce the methylsulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of fluorinated compounds with biological systems, which can provide insights into drug metabolism and toxicity.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group play crucial roles in its binding affinity and selectivity towards enzymes or receptors. For instance, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 5-fluoro-2-(4-methylphenyl)isonicotinate: Lacks the sulfonyl group, which may result in different biological activity and chemical reactivity.
Methyl 5-chloro-2-(4-(methylsulfonyl)phenyl)isonicotinate: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)benzoate: Replacement of the isonicotinate moiety with a benzoate group can affect its pharmacokinetic properties.
Uniqueness: Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate is unique due to the combination of the fluorine atom and the methylsulfonyl group, which confer specific electronic and steric properties. These features can enhance its binding affinity and selectivity in biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H12FNO4S |
|---|---|
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
methyl 5-fluoro-2-(4-methylsulfonylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H12FNO4S/c1-20-14(17)11-7-13(16-8-12(11)15)9-3-5-10(6-4-9)21(2,18)19/h3-8H,1-2H3 |
Clave InChI |
JRDYLHXUOYBQJZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


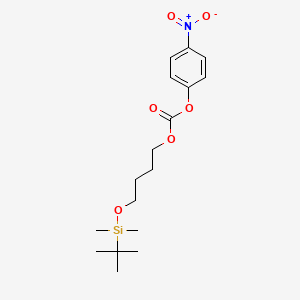
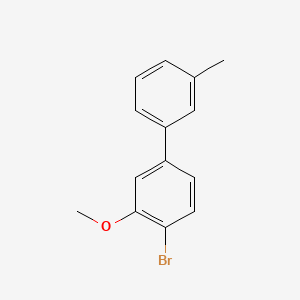
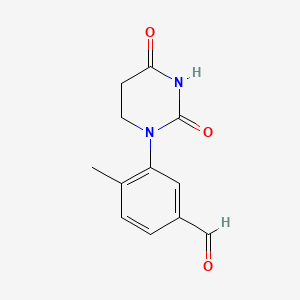
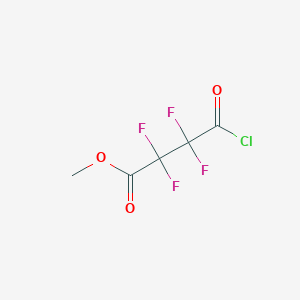
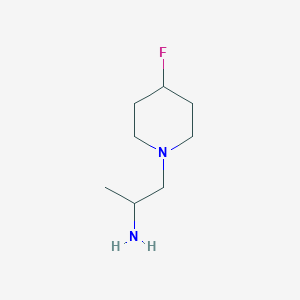

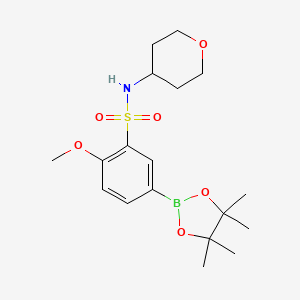
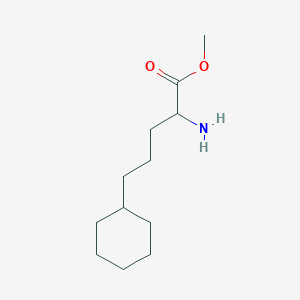
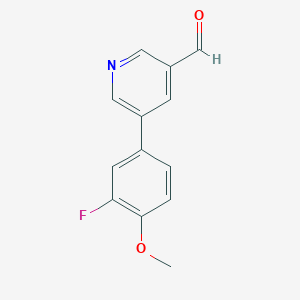
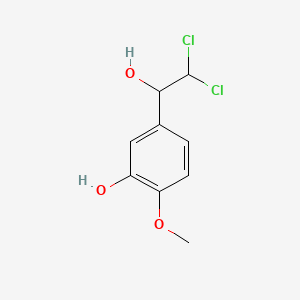
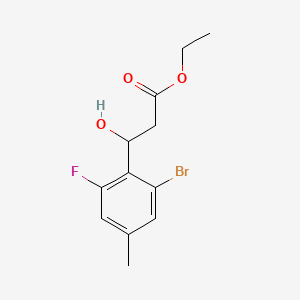
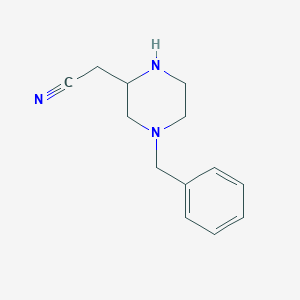
![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)

